molecular formula C14H15BrFN3O2 B2508491 2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide CAS No. 2224178-57-6

2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide

Cat. No.: B2508491
CAS No.: 2224178-57-6
M. Wt: 356.195
InChI Key: PYJNYHFIDLDVHI-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring substituted with a bromo-fluorophenyl group and a cyanomethylacetamide moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bromo-Fluorophenyl Intermediate: The synthesis begins with the bromination and fluorination of a phenyl ring to obtain 3-bromo-4-fluorophenyl.

    Morpholine Ring Introduction: The bromo-fluorophenyl intermediate is then reacted with morpholine under suitable conditions to form the morpholin-4-yl derivative.

    Acetamide Formation: The final step involves the reaction of the morpholin-4-yl derivative with cyanomethyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the acetamide moiety.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the acetamide moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide
  • 2-[2-(3-Bromo-4-chlorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide
  • 2-[2-(3-Bromo-4-methylphenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide

Uniqueness

2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[2-(3-bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFN3O2/c15-11-7-10(1-2-12(11)16)13-8-19(5-6-21-13)9-14(20)18-4-3-17/h1-2,7,13H,4-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJNYHFIDLDVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC(=O)NCC#N)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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